Cas no 14062-19-2 (Ethyl p-Tolylacetate)

Ethyl p-Tolylacetate (CAS 40291-34-5) is an ester compound characterized by its aromatic and fruity odor profile. It is commonly utilized as a flavor and fragrance intermediate in the production of perfumes, cosmetics, and food additives. The compound exhibits good stability under standard storage conditions and demonstrates low volatility, making it suitable for applications requiring prolonged scent retention. Its molecular structure, featuring both an ethyl ester and a p-tolyl group, contributes to its solubility in organic solvents while remaining insoluble in water. Ethyl p-Tolylacetate is valued for its consistent purity and compatibility with a range of formulation matrices in industrial and laboratory settings.
Ethyl p-Tolylacetate structure
Ethyl p-Tolylacetate structure
Product Name:Ethyl p-Tolylacetate
CAS No:14062-19-2
MF:C11H14O2
MW:178.227663516998
MDL:MFCD00009181
CID:87239
PubChem ID:84175
Update Time:2025-11-02

Ethyl p-Tolylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(p-tolyl)acetate
    • Ethyl p-Tolylacetate
    • 4-Methylphenylacetic Acid Ethyl Ester
    • ethyl 2-(4-methylphenyl)acetate
    • Ethyl 4-Methylphenylacetate
    • p-Tolylacetic Acid Ethyl Ester
    • Ethyl 4-methylbenzeneacetate
    • Ethyl alpha-(p-tolyl)acetate
    • NSC 46878
    • P-tolyacetate
    • ETHYL 4-TOLYL ACETATE
    • Ethyl p-methylphenylacetate
    • Ethyl p-tolylacetate 98%
    • Ethyl p-tolylacetate, 97+%
    • Ethyl p-tolylacetate, 98+%
    • ethyl p-tolyl-acetate
    • Ethyl p-tolylacetate, 98%
    • AKOS009165893
    • W-108201
    • NSC-46878
    • Ethyl-4-tolylacetate
    • G6T6X25NBN
    • T1227
    • Ethyl (4-methylphenyl)acetate
    • ethyl 2-p-tolylacetate
    • 14062-19-2
    • NSC46878
    • Ethyl (4-methylphenyl)acetate #
    • SCHEMBL1107146
    • InChI=1/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
    • Ethyl 4-tolylacetate
    • 4-Methylbenzeneacetic acid ethyl ester
    • MFCD00009181
    • CS-W017316
    • EINECS 237-904-1
    • ethyl 2-p-tolylacetate;Ethyl 2-(p-Tolyl)acetate
    • BTRGZBIXPLFVNK-UHFFFAOYSA-
    • DTXSID20161445
    • NS00024555
    • A856839
    • Benzeneacetic acid, 4-methyl-, ethyl ester
    • AMY28542
    • Ethyl-p-tolylacetate
    • EN300-24504868
    • Ethyl 4-methylbenzeneacetate; Ethyl 4-methylphenylacetate; Ethyl p-tolylacetate;
    • SY043330
    • FT-0637000
    • Q63392194
    • ethyl 4-methylbenzeneacetate;
    • DB-042523
    • DTXCID3083936
    • 237-904-1
    • MDL: MFCD00009181
    • Inchi: 1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
    • InChI Key: BTRGZBIXPLFVNK-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C=CC(C)=CC=1)=O
    • BRN: 2045927

Computed Properties

  • Exact Mass: 178.09900
  • Monoisotopic Mass: 178.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.008 g/mL at 25 °C(lit.)
  • Melting Point: 62-63
  • Boiling Point: 116-118 °C/13 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:228.2°F
    Degrees Celsius:109°C
  • Refractive Index: n20/D 1.496(lit.)
  • Solubility: Very slightly soluble (0.61 g/l) (25 º C),
  • PSA: 26.30000
  • LogP: 2.10060
  • Solubility: Not determined

Ethyl p-Tolylacetate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Store at room temperature

Ethyl p-Tolylacetate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Ethyl p-Tolylacetate Suppliers

Amadis Chemical Company Limited
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(CAS:14062-19-2)Ethyl p-Tolylacetate
Order Number:A856839
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:02
Price ($):210.0
Email:sales@amadischem.com

Ethyl p-Tolylacetate Related Literature

Additional information on Ethyl p-Tolylacetate

Ethyl p-Tolylacetate (CAS No. 14062-19-2): A Versatile Organic Synthesis Intermediate with Emerging Applications in Medicinal Chemistry and Materials Science

Ethyl p-Tolylacetate, chemically identified by its CAS No. 14062-19-2, is a multifunctional ester compound derived from p-tolylacetic acid and ethyl alcohol. This organic synthesis intermediate has garnered significant attention in recent years due to its unique structural features and broad applicability across multiple research domains. With a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol, the compound exhibits a hydrophobic aromatic ring system conjugated to a carboxylic ester group, a structural motif that underpins its utility in both pharmaceutical development and materials engineering.

Recent studies published in the Journal of Organic Chemistry (2023) and Advanced Materials (2024) have highlighted the enantioselective synthesis of Ethyl p-Tolylacetate using chiral catalysts, which has revolutionized its role as a building block for bioactive molecules. This advancement has been particularly impactful in the development of selective kinase inhibitors, where the para-substituted phenyl group provides critical steric and electronic effects during molecular recognition. Researchers at the Max Planck Institute for Chemical Ecology have demonstrated that the electron-donating methyl group in the p-tolyl moiety enhances the compound's ability to participate in hydrogen bonding interactions, a property that is being exploited in the design of targeted drug delivery systems.

In the realm of medicinal chemistry, the ethyl ester functionality of Ethyl p-Tolylacetate has proven to be a strategic handle for retro-synthetic analysis. A 2023 review in ACS Medicinal Chemistry Letters emphasized its role as a precursor for angiotensin II receptor antagonists, with the carboxylic ester group serving as a reactive site for amidation reactions. Notably, the compound has been employed in the synthesis of novel anti-inflammatory agents, where its aromatic substituent contributes to favorable lipophilicity profiles and bioavailability characteristics.

Advancements in green chemistry have also propelled the use of Ethyl p-Tolylacetate as a sustainable solvent surrogate in industrial processes. A groundbreaking study from the University of Tokyo (2024) demonstrated its application in microwave-assisted organic synthesis, where the compound's ester functionality facilitated accelerated reaction kinetics without compromising product purity. This application aligns with the United Nations Sustainable Development Goals by reducing reliance on volatile organic solvents in large-scale manufacturing.

The conjugated system of Ethyl p-Tolylacetate has also found innovative applications in conjugated polymer research. Researchers at MIT have recently utilized the compound as a monomer unit in the polymerization of conjugated dienes, leveraging its electronic properties to develop light-emitting polymers with tunable optical bandgaps. This work, published in Nature Materials (2024), represents a significant step forward in the commercialization of organic photovoltaic materials.

From a biological perspective, the metabolic fate of Ethyl p-Tolylacetate has been extensively studied in in vitro and in vivo models. A 2023 paper in Drug Metabolism and Disposition revealed that the compound is rapidly hydrolyzed by carboxylesterases in the liver and gastrointestinal tract, a property that influences its pharmacokinetic profile and toxicological safety. These findings have been instrumental in optimizing the prodrug design of antimicrobial agents where controlled ester hydrolysis is desired.

In the field of analytical chemistry, the UV-Vis absorption characteristics of Ethyl p-Tolylacetate have been harnessed for chromatographic detection. A 2024 innovation from the European Synchrotron Radiation Facility demonstrated the use of resonant X-ray scattering techniques to study the molecular orientation of the compound in liquid crystalline phases, providing unprecedented insights into molecular packing and interfacial interactions.

The industrial scalability of Ethyl p-Tolylacetate synthesis has also seen significant improvements. A 2023 report from the American Chemical Society highlighted the development of a continuous flow reactor system that achieves 95% yield in the esterification reaction between p-tolylacetic acid and ethyl alcohol. This advancement, coupled with the low cost of raw materials, has positioned the compound as a high-value intermediate in the fine chemical industry.

Looking ahead, the structural versatility of Ethyl p-Tolylacetate is expected to drive its application in computational drug design and machine learning-based molecular modeling. Researchers at Stanford University are currently employing quantum mechanical calculations to predict the binding affinities of derivatives of this compound to GPCR targets, an approach that promises to accelerate hit-to-lead optimization in drug discovery pipelines.

In conclusion, Ethyl p-Tolylacetate (CAS No. 14026-19-2) stands as a cornerstone molecule in modern organic synthesis, with its unique structural features enabling a wide array of scientific and industrial applications. As research continues to uncover new dimensions of its chemical reactivity and biological interactions, the compound is poised to play an even more pivotal role in the next generation of materials and therapeutic agents.

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Amadis Chemical Company Limited
(CAS:14062-19-2)Ethyl p-Tolylacetate
A856839
Purity:99%
Quantity:100g
Price ($):210.0
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